molecular formula C24H22N2O3 B5025064 (E)-3-(3-nitrophenyl)-2-phenyl-N-(4-propan-2-ylphenyl)prop-2-enamide

(E)-3-(3-nitrophenyl)-2-phenyl-N-(4-propan-2-ylphenyl)prop-2-enamide

Cat. No.: B5025064
M. Wt: 386.4 g/mol
InChI Key: IXSTZUITOCOQOB-XQNSMLJCSA-N
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Description

(E)-3-(3-nitrophenyl)-2-phenyl-N-(4-propan-2-ylphenyl)prop-2-enamide is an organic compound characterized by its complex structure, which includes a nitrophenyl group, a phenyl group, and a propan-2-ylphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-3-(3-nitrophenyl)-2-phenyl-N-(4-propan-2-ylphenyl)prop-2-enamide typically involves a multi-step process:

    Formation of the Enamide Backbone: The initial step involves the formation of the enamide backbone through a condensation reaction between an appropriate aldehyde and an amine.

    Coupling Reactions: The phenyl and propan-2-ylphenyl groups are introduced through coupling reactions, often using palladium-catalyzed cross-coupling techniques such as Suzuki or Heck reactions.

Industrial Production Methods

In an industrial setting, the production of this compound would involve optimization of the synthetic route to maximize yield and minimize costs. This might include:

    Continuous Flow Chemistry: To enhance reaction efficiency and scalability.

    Catalyst Optimization: Using highly active and selective catalysts to improve reaction rates and selectivity.

    Purification Techniques: Employing advanced purification methods such as chromatography or crystallization to obtain high-purity product.

Chemical Reactions Analysis

Types of Reactions

(E)-3-(3-nitrophenyl)-2-phenyl-N-(4-propan-2-ylphenyl)prop-2-enamide can undergo various chemical reactions, including:

    Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.

    Reduction: The nitro group can be reduced to an amine using reducing agents such as hydrogen gas in the presence of a catalyst.

    Substitution: Electrophilic or nucleophilic substitution reactions can occur on the aromatic rings.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide.

    Reduction: Catalysts like palladium on carbon or platinum oxide.

    Substitution: Halogenating agents for electrophilic substitution or nucleophiles for nucleophilic substitution.

Major Products Formed

    Oxidation: Nitro derivatives.

    Reduction: Amino derivatives.

    Substitution: Halogenated or alkylated products.

Scientific Research Applications

(E)-3-(3-nitrophenyl)-2-phenyl-N-(4-propan-2-ylphenyl)prop-2-enamide has several scientific research applications:

    Medicinal Chemistry: Potential use as a pharmacophore in drug design due to its unique structural features.

    Materials Science: Utilized in the development of organic electronic materials.

    Organic Synthesis: Serves as an intermediate in the synthesis of more complex organic molecules.

Mechanism of Action

The mechanism of action of (E)-3-(3-nitrophenyl)-2-phenyl-N-(4-propan-2-ylphenyl)prop-2-enamide depends on its application:

    Medicinal Chemistry: It may interact with specific molecular targets such as enzymes or receptors, modulating their activity.

    Materials Science: Its electronic properties can influence the performance of organic electronic devices.

Comparison with Similar Compounds

Similar Compounds

    (E)-3-(3-nitrophenyl)-2-phenylprop-2-enamide: Lacks the propan-2-ylphenyl group.

    (E)-3-(3-nitrophenyl)-2-phenyl-N-phenylprop-2-enamide: Lacks the propan-2-yl group.

Uniqueness

(E)-3-(3-nitrophenyl)-2-phenyl-N-(4-propan-2-ylphenyl)prop-2-enamide is unique due to the presence of the propan-2-ylphenyl group, which can influence its chemical reactivity and physical properties, making it distinct from other similar compounds.

Properties

IUPAC Name

(E)-3-(3-nitrophenyl)-2-phenyl-N-(4-propan-2-ylphenyl)prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H22N2O3/c1-17(2)19-11-13-21(14-12-19)25-24(27)23(20-8-4-3-5-9-20)16-18-7-6-10-22(15-18)26(28)29/h3-17H,1-2H3,(H,25,27)/b23-16+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IXSTZUITOCOQOB-XQNSMLJCSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC=C(C=C1)NC(=O)C(=CC2=CC(=CC=C2)[N+](=O)[O-])C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)C1=CC=C(C=C1)NC(=O)/C(=C/C2=CC(=CC=C2)[N+](=O)[O-])/C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H22N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

386.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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